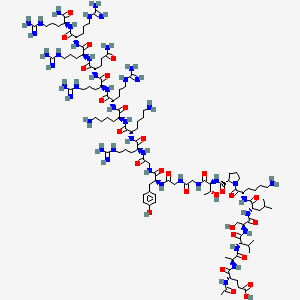
MUC5AC motif peptide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MUC5AC motif peptide is a 16-amino acid fragment of mucin 5.
Applications De Recherche Scientifique
Genomic Organization and Similarity to Other Mucins : MUC5AC shares extensive sequence similarity with other mucins like MUC2, MUC5B, and von Willebrand factor, particularly in the number and positions of cysteine residues. This similarity suggests a common ancestral gene for these mucins. The genomic organization of MUC5AC has been mapped and studied in detail, providing insights into its structure and evolutionary history (Desseyn et al., 1997).
Glycoform Identification in Respiratory Mucus : MUC5AC has been identified in respiratory secretions, where it exists as different glycoforms. This finding is crucial for understanding the role of MUC5AC in respiratory health and diseases (Thornton et al., 1997).
Role in O-Glycosylation : The amino acid sequence of MUC5AC motif peptides plays a significant role in O-glycosylation, a process critical for protein function and cellular interactions. Research has highlighted the specificity and activity of enzymes involved in this glycosylation process (Hennebicq et al., 1998).
Conserved Cysteine-Rich Domains : Studies have shown that MUC5AC contains conserved cysteine-rich domains, which are important for the structure and function of the mucin. These domains may play a role in the protective functions of secreted mucin and are a target for further research (Guyonnet Dupérat et al., 1995).
Quantification in Human Tears : MUC5AC is a major component of the human tear film, and its quantification is essential for understanding various eye conditions, including dry eye diseases. Research in this area has developed methods for measuring MUC5AC in human tears (Zhao et al., 2001).
Mucin Proteome Coverage in Respiratory Mucins : Mapping the protein domain structures of respiratory mucins like MUC5B and MUC5AC provides insights into their role in maintaining and protecting airway epithelia. This research is vital for understanding respiratory health and disorders (Cao et al., 2012).
Immunohistochemical Studies in Carcinomas : MUC5AC's expression in gastric carcinomas has been studied, providing important information on its role in cancer development and potential as a biomarker (Reis et al., 1997).
MUC5AC in Colorectal Cancer : Research has explored the expression of MUC5AC in colorectal cancer, including its potential as a diagnostic and prognostic marker, and as a target for cancer vaccines (Byrd & Bresalier, 2004).
Propriétés
Formule moléculaire |
C₆₃H₁₀₄N₁₆O₂₆ |
|---|---|
Poids moléculaire |
1501.62 |
Séquence |
One Letter Code: GTTPSPVPTTSTTSAP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




